4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine
CAS No.:
Cat. No.: VC15857099
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4 |
|---|---|
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | 4-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine |
| Standard InChI | InChI=1S/C11H18N4/c1-14(2)9-4-6-15(8-9)11-3-5-13-7-10(11)12/h3,5,7,9H,4,6,8,12H2,1-2H3 |
| Standard InChI Key | PVSPSMOIRSMDFT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1CCN(C1)C2=C(C=NC=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine is defined by the IUPAC name 3-amino-4-[3-(dimethylamino)pyrrolidin-1-yl]pyridine. Its structure combines a pyridine ring with a pyrrolidine moiety substituted at the 3-position with a dimethylamino group (). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 206.29 g/mol | |
| Purity | ≥95% | |
| Storage conditions | Cool, dry environment |
The compound’s planar pyridine ring facilitates π-π stacking interactions, while the pyrrolidine’s tertiary amine group enhances solubility in polar solvents .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine involves multi-step reactions, typically starting with functionalization of pyridine precursors. A proposed route includes:
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Amination of 4-chloropyridin-3-amine with 3-(dimethylamino)pyrrolidine under nucleophilic aromatic substitution conditions.
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Catalytic hydrogenation to reduce intermediate nitro groups, if applicable .
Exact reaction conditions and yields remain proprietary, though similar compounds are synthesized using palladium-catalyzed couplings or reductive amination .
Structural Analogues and Activity Trends
Modifications to the pyrrolidine or pyridine moieties significantly impact biological activity. For example:
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Alkoxy substituents on pyridine enhance analgesic potency in related compounds .
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Elongated alkyl linkers between the pyrrolidine and aryl groups reduce solubility but improve blood-brain barrier penetration .
Pharmacological and Biological Research
Antimicrobial Applications
The compound’s classification under "Antibiotic and Antivirus" categories suggests broad-spectrum activity . Pyridine derivatives are known to inhibit bacterial DNA gyrase and viral proteases, but mechanistic studies are required .
Applications in Chemical Research
Fluorescent Probes and Staining Agents
As a fluorescent probe precursor, the compound’s amine group enables conjugation with fluorophores like fluorescein isothiocyanate (FITC) . Applications include:
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Cellular imaging: Tracking neurotransmitter uptake in neuronal cells.
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Protein labeling: Site-specific modification via Schiff base formation .
Drug Discovery Scaffold
Its dual heterocyclic system makes it a versatile scaffold for designing:
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